1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid
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Description
Chemical Reactions Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Mechanism of Action
Target of Action
The primary target of the compound “1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid” is amines . The compound contains a tert-butyloxycarbonyl (BOC) group , which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets (amines) through a process known as protection . This involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The result of this interaction is the formation of BOC-protected amines , which are stable and resistant to various chemical reactions .
Biochemical Pathways
The compound affects the amine protection pathway in organic synthesis . The BOC group serves as a protecting group for amines, preventing them from reacting during certain stages of synthesis . This allows for more complex molecules to be built up step-by-step, without unwanted side reactions .
Pharmacokinetics
The compound’sBOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound could be metabolized and excreted following similar chemical reactions.
Result of Action
The primary result of the compound’s action is the formation of BOC-protected amines . These protected amines can then undergo further chemical reactions without the risk of the amine group reacting . This is particularly useful in the synthesis of complex organic molecules, where protecting groups like the BOC group are essential .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, the compound’s action is highly dependent on the chemical environment.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOXQMAOPSBJON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779402-01-5 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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